

Spectroscopic Profile of 4-Phenoxyphthalonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Phenoxyphthalonitrile**

Cat. No.: **B133320**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Phenoxyphthalonitrile**, a key intermediate in the synthesis of various functional materials, including phthalocyanines. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **4-Phenoxyphthalonitrile**. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

Table 1: ¹H NMR Spectroscopic Data of **4-Phenoxyphthalonitrile**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.80 - 7.70	m	3H	Aromatic Protons
7.55 - 7.45	m	2H	Aromatic Protons
7.35 - 7.25	m	3H	Aromatic Protons

Table 2: ^{13}C NMR Spectroscopic Data of **4-Phenoxyphthalonitrile**

Chemical Shift (δ) ppm	Assignment
161.8	C-O (phenoxy)
154.5	C-O (phthalonitrile)
135.5	Aromatic CH
130.6	Aromatic CH
127.3	Aromatic CH
121.8	Aromatic CH
120.5	Aromatic C-CN
117.2	Aromatic C-CN
115.5	CN
108.0	Aromatic C

Experimental Protocol: NMR Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz. The sample is prepared by dissolving approximately 10-20 mg of **4-Phenoxyphthalonitrile** in 0.5 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) is used as an internal standard ($\delta = 0.00$ ppm). For ^{13}C NMR, a proton-decoupled spectrum is obtained.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in **4-Phenoxyphthalonitrile** by measuring the absorption of infrared radiation.

Table 3: FT-IR Spectroscopic Data of **4-Phenoxyphthalonitrile**

Wavenumber (cm ⁻¹)	Vibrational Mode
3070	Aromatic C-H stretch
2230	C≡N (nitrile) stretch
1585	C=C (aromatic) stretch
1485	C=C (aromatic) stretch
1240	C-O-C (ether) asymmetric stretch
880	Aromatic C-H out-of-plane bend

Experimental Protocol: IR Spectroscopy

The FT-IR spectrum is recorded using a PerkinElmer Spectrum One FT-IR spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the **4-Phenoxyphthalonitrile** molecule.

Table 4: UV-Vis Spectroscopic Data of **4-Phenoxyphthalonitrile**

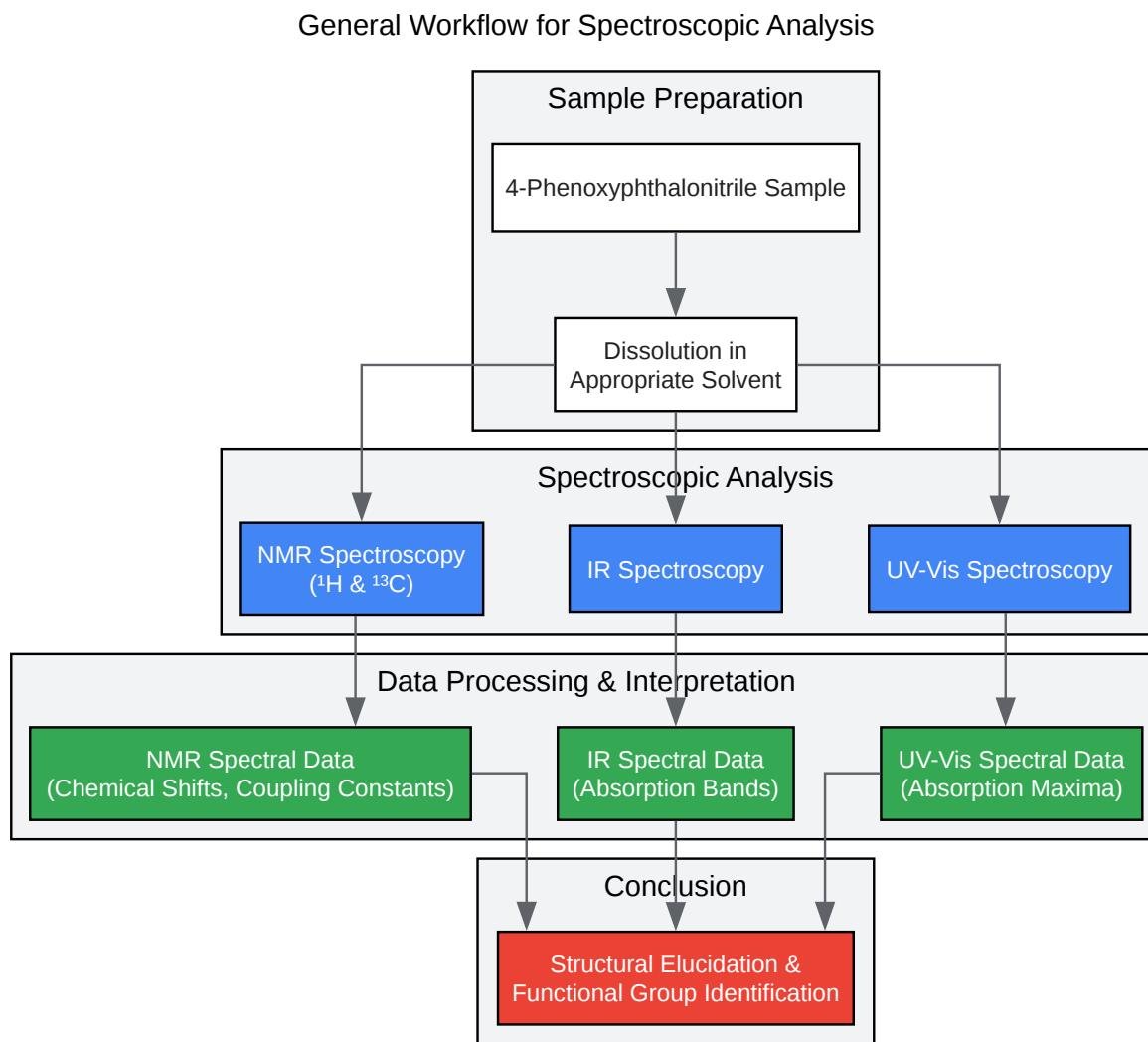
Solvent	λ _{max} (nm)
Ethanol	290, 305

Experimental Protocol: UV-Vis Spectroscopy

The UV-Vis absorption spectrum is recorded on a Shimadzu UV-2600 spectrophotometer. A dilute solution of **4-Phenoxyphthalonitrile** is prepared in a spectroscopic grade solvent, such as ethanol. The spectrum is recorded in a 1 cm quartz cuvette over a wavelength range of 200-400 nm.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **4-Phenoxyphthalonitrile**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Phenoxyphthalonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b133320#spectroscopic-data-of-4-phenoxyphthalonitrile-nmr-ir-uv-vis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com